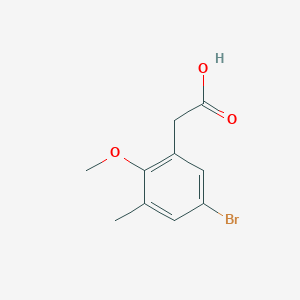
5-Bromo-2-methoxy-3-methylphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methoxy-3-methylphenylacetic acid: is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-methylphenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-3-methylphenylacetic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methoxy-3-methylphenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
Reduction: Lithium aluminum hydride or borane can be used for reducing the carboxylic acid group.
Major Products
Substitution: Products like 5-iodo-2-methoxy-3-methylphenylacetic acid.
Oxidation: Products like 5-bromo-2-methoxy-3-methylbenzaldehyde.
Reduction: Products like 5-bromo-2-methoxy-3-methylphenylethanol.
Applications De Recherche Scientifique
5-Bromo-2-methoxy-3-methylphenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methoxy-3-methylphenylacetic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-methylphenylacetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methylphenylacetic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
5-Bromo-2-methoxyphenylacetic acid: Lacks the methyl group, which can influence its steric properties and reactivity.
Uniqueness
5-Bromo-2-methoxy-3-methylphenylacetic acid is unique due to the specific combination of substituents on the phenyl ring, which can confer distinct chemical and biological properties. The presence of the bromine atom, methoxy group, and methyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
2-(5-bromo-2-methoxy-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-8(11)4-7(5-9(12)13)10(6)14-2/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
JVSSAPVGOFLBNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



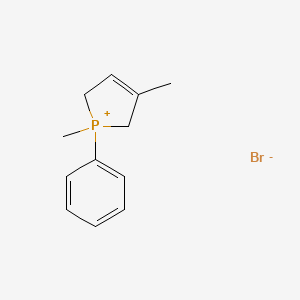
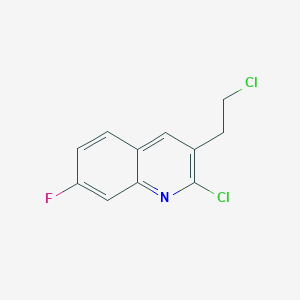
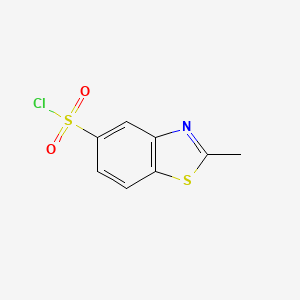
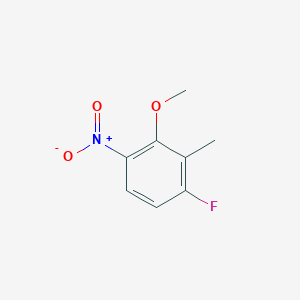
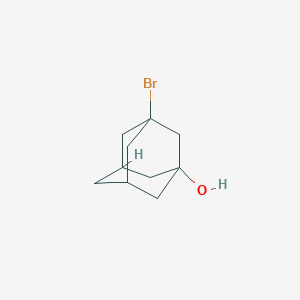
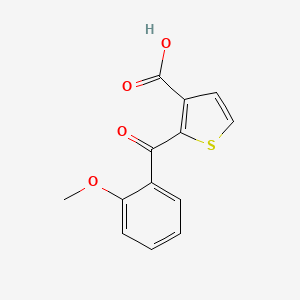
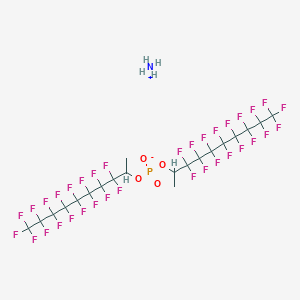
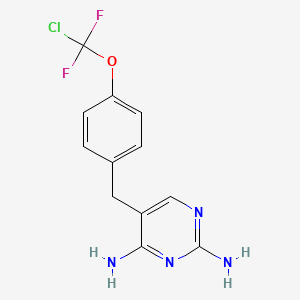
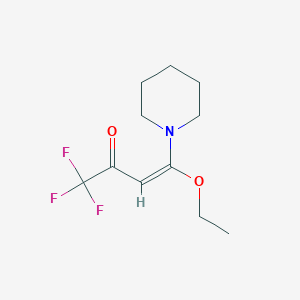

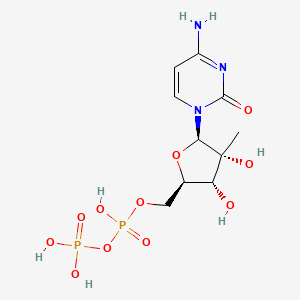
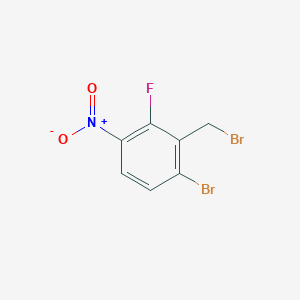
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
